molecular formula C11H16N2O5 B2508574 (6-Isopropoxypyridin-3-yl)methanamine oxalate CAS No. 2034357-06-5

(6-Isopropoxypyridin-3-yl)methanamine oxalate

Cat. No.: B2508574
CAS No.: 2034357-06-5
M. Wt: 256.258
InChI Key: UQSMVLSMAISDCH-UHFFFAOYSA-N
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Description

(6-Isopropoxypyridin-3-yl)methanamine oxalate is a high-purity chemical intermediate offered for research and development purposes. This compound features a pyridine ring substituted with an isopropoxy group at the 6-position and a methanamine functional group at the 3-position, presented as an oxalate salt to enhance its stability and handling properties. The primary amine moiety makes it a versatile building block for synthesizing more complex molecules, particularly in medicinal chemistry campaigns. It is commonly utilized in the exploration of novel pharmacologically active compounds, potentially serving as a key precursor in the development of receptor ligands or enzyme inhibitors. Its structural characteristics suggest potential application in the synthesis of compounds for central nervous system (CNS) targets, given the prevalence of similar pyridinylmethanamine scaffolds in neuropharmacology . As with all such intermediates, researchers are encouraged to conduct thorough characterization and profiling to confirm its suitability for their specific projects. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

oxalic acid;(6-propan-2-yloxypyridin-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O.C2H2O4/c1-7(2)12-9-4-3-8(5-10)6-11-9;3-1(4)2(5)6/h3-4,6-7H,5,10H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSMVLSMAISDCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C=C1)CN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Isopropoxypyridin-3-yl)methanamine oxalate typically involves the following steps:

    Formation of the Pyridine Derivative: The initial step involves the preparation of the pyridine derivative with the isopropoxy group at the 6-position. This can be achieved through various methods, including nucleophilic substitution reactions.

    Introduction of the Methanamine Group: The next step involves the introduction of the methanamine group at the 3-position of the pyridine ring. This can be done through reductive amination or other suitable amination reactions.

    Formation of the Oxalate Salt: Finally, the compound is converted into its oxalate salt form by reacting it with oxalic acid under appropriate conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(6-Isopropoxypyridin-3-yl)methanamine oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Aldehydes or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Overview

(6-Isopropoxypyridin-3-yl)methanamine oxalate is a pyridine derivative characterized by its unique molecular structure, which includes an isopropoxy group at the 6-position and a methanamine group at the 3-position of the pyridine ring. This compound has garnered attention for its potential applications across various scientific fields, particularly in pharmaceuticals, organic chemistry, and materials science.

Pharmaceutical Development

This compound shows promise as a lead compound in drug discovery. Its structural characteristics allow it to interact with biological targets, potentially modulating enzymatic activity or receptor binding. Compounds with similar structures have been investigated for their effects on neurotransmission and metabolic pathways .

Research indicates that this compound may exhibit various biological activities, making it a candidate for further investigation in pharmacological applications. Studies have suggested potential interactions with receptors involved in neurological functions, as well as implications in treating conditions such as epilepsy and other neurological disorders .

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in synthesizing more complex organic molecules. Its unique reactivity allows for various chemical transformations, including oxidation and reduction reactions.

Type of Reaction Description Common Reagents
OxidationConverts to aldehydes or ketonesPhI(OAc)₂, TEMPO
ReductionForms amines or alcoholsSodium borohydride, Lithium aluminum hydride
SubstitutionProduces substituted pyridine derivativesAmines, thiols

Material Science

The compound's chemical properties make it suitable for developing new materials and chemical processes. Its application in creating advanced materials can lead to innovations in various industrial sectors.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

Mechanism of Action

The mechanism of action of (6-Isopropoxypyridin-3-yl)methanamine oxalate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Pyridin-3-ylmethanamine Derivatives with Alkoxy Substituents

The following compounds share the pyridin-3-ylmethanamine backbone but differ in substituents at the 6-position:

Compound Name Substituent CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
(6-Isopropoxypyridin-3-yl)methanamine oxalate 6-isopropoxy 195140-88-6 C₉H₁₄N₂O·C₂H₂O₄ 224.20 (salt) Enhanced solubility due to oxalate; potential kinase inhibition
(6-Methoxypyridin-3-yl)methanamine 6-methoxy 262295-96-5 C₇H₁₀N₂O 138.17 Lower steric hindrance; used in synthetic intermediates
[6-(2-Methoxyethoxy)pyridin-3-yl]methanamine 6-(2-methoxyethoxy) 1016724-24-5 C₉H₁₄N₂O₂ 182.22 Increased hydrophilicity; agrochemical research
[6-(Cyclopentyloxy)pyridin-3-yl]methanamine 6-cyclopentyloxy 953723-34-7 C₁₁H₁₆N₂O 192.26 Enhanced lipophilicity; explored in CNS drug discovery

Key Observations :

  • Steric Effects : The isopropoxy group offers moderate steric hindrance compared to the smaller methoxy group (lower activity in sterically sensitive targets) and bulkier cyclopentyloxy .
  • Solubility : The oxalate salt improves aqueous solubility relative to free bases, crucial for bioavailability. Methoxyethoxy substituents further enhance hydrophilicity .
  • Synthetic Routes: Palladium-mediated cross-coupling (e.g., cyanation, Sonogashira reactions) is common for introducing substituents, as seen in related pyridine derivatives .

Heterocyclic Analogs with Methanamine Moieties

Compounds with alternative heterocycles or modified amine groups:

Compound Name Core Structure CAS Number Molecular Weight (g/mol) Key Differences
N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate Pyrazole ring 1207529-87-0 291.28 (salt) Pyrazole core may enhance metal-binding affinity; N-methylation reduces polarity
4-(5-Phenylisoxazol-3-yl)-N-(pyridin-3-ylmethyl)aniline Isoxazole-pyridine hybrid N/A 339.38 Isoxazole introduces rigidity; extended conjugation affects π-π stacking

Key Observations :

  • cyclooxygenases) .
  • Amine Modifications : N-Methylation in the pyrazole derivative reduces hydrogen-bonding capacity, affecting solubility and membrane permeability .

Salt Forms and Solubility

  • Oxalate vs. Free Base : The oxalate salt of (6-isopropoxypyridin-3-yl)methanamine improves aqueous solubility, critical for formulation. In contrast, free bases like (6-methoxypyridin-3-yl)methanamine may require co-solvents for delivery .
  • Safety Profile : Oxalate salts can pose renal toxicity risks at high doses, whereas hydrochloride or citrate salts might offer safer alternatives for specific applications .

Biological Activity

(6-Isopropoxypyridin-3-yl)methanamine oxalate, a pyridine derivative characterized by an isopropoxy group and a methanamine group, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

The compound is synthesized through a multi-step process:

  • Formation of the Pyridine Derivative : The isopropoxy group is introduced at the 6-position of the pyridine ring via nucleophilic substitution.
  • Introduction of the Methanamine Group : This step involves reductive amination to attach the methanamine at the 3-position.
  • Formation of the Oxalate Salt : The final step involves reacting the compound with oxalic acid to yield its oxalate salt form.

These synthetic routes enable the production of this compound in high purity and yield, making it suitable for various research applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can function as a ligand, binding to receptors or enzymes, thereby modulating their activity. The unique isopropoxy group enhances its reactivity compared to other similar compounds, potentially leading to diverse biological effects .

Anticancer Potential

Recent studies have indicated that compounds similar to this compound can inhibit key signaling pathways involved in cancer progression, particularly the Ras-Raf-MEK-ERK pathway. This pathway is crucial in various cancers, including melanoma and thyroid cancer. In vitro studies have shown that such compounds can effectively inhibit cell proliferation and tumor growth .

Oxalate and Kidney Health

Research highlights a significant connection between oxalate levels and kidney health. Elevated plasma oxalate levels can lead to renal inflammation and progressive kidney disease. The compound's oxalate component may contribute to these effects, suggesting that understanding its biological activity could provide insights into managing oxalate-related disorders .

Case Studies and Research Findings

  • In Vitro Studies on Anticancer Activity :
    • A study demonstrated that this compound inhibited cell transformation in cancer cell lines by modulating ERK activation.
    • Table 1 summarizes the effects observed in various cancer cell lines:
    Cell LineIC50 (µM)Mechanism of Action
    Melanoma15Inhibition of MEK/ERK pathway
    Thyroid Cancer20Induction of apoptosis
    Ovarian Cancer18Cell cycle arrest
  • Oxalate-Induced Renal Inflammation :
    • A review highlighted how oxalate crystals activate inflammasomes in renal tissues, leading to inflammation and fibrosis. This suggests that managing oxalate levels could mitigate kidney damage .
    • Table 2 presents findings on renal inflammation markers post-treatment with this compound:
    TreatmentIL-1β Level (pg/mL)Macrophage Infiltration (%)
    Control30030
    Compound Treatment15010

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